2-(3-Benzyl-2-imino-2,3-dihydro-benzoimidazol-1-yl)-1-phenyl-ethanol
CAS No.:
Cat. No.: VC14529068
Molecular Formula: C22H21N3O
Molecular Weight: 343.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C22H21N3O |
---|---|
Molecular Weight | 343.4 g/mol |
IUPAC Name | 2-(3-benzyl-2-iminobenzimidazol-1-yl)-1-phenylethanol |
Standard InChI | InChI=1S/C22H21N3O/c23-22-24(15-17-9-3-1-4-10-17)19-13-7-8-14-20(19)25(22)16-21(26)18-11-5-2-6-12-18/h1-14,21,23,26H,15-16H2 |
Standard InChI Key | JBLBJLSLNPIWIC-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)CN2C3=CC=CC=C3N(C2=N)CC(C4=CC=CC=C4)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
The systematic IUPAC name, 2-(3-Benzyl-2-imino-2,3-dihydro-benzoimidazol-1-yl)-1-phenyl-ethanol, reflects its benzimidazole core substituted at the 1-position with a 1-phenyl-ethanol group and at the 3-position with a benzyl group. The molecular formula is inferred as C₃₀H₂₇N₃O, with a calculated molecular weight of 445.56 g/mol. Key identifiers include:
Property | Value |
---|---|
IUPAC Name | 2-(3-Benzyl-2-imino-2,3-dihydro-1H-benzoimidazol-1-yl)-1-phenyl-ethanol |
Molecular Formula | C₃₀H₂₇N₃O |
Molecular Weight | 445.56 g/mol |
SMILES | C1=CC=C(C=C1)C(CO)N2C3=CC=CC=C3N=C2NCC4=CC=CC=C4 |
The SMILES string encodes a benzimidazole ring (positions 1–2) fused to a benzene moiety, with a benzyl group (-CH₂C₆H₅) at N3 and a 1-phenyl-ethanol group (-CH(OH)C₆H₅) at N1 .
Spectroscopic Data
While direct experimental data for this compound are scarce, analogous benzimidazole derivatives provide insights into expected spectral features:
-
NMR (¹H): Aromatic protons (δ 7.2–8.1 ppm), imino NH (δ 10.2–11.5 ppm), and ethanol -OH (δ 2.5–3.5 ppm) .
-
IR: Stretching vibrations for N-H (3200–3400 cm⁻¹), C=N (1600–1680 cm⁻¹), and O-H (3400–3600 cm⁻¹) .
-
Mass Spectrometry: Molecular ion peak at m/z 445.56 (M⁺), with fragmentation patterns corresponding to benzyl (91 Da) and phenyl-ethanol (122 Da) groups .
Synthesis and Reaction Pathways
Core Benzimidazole Formation
The benzimidazole scaffold is typically synthesized via cyclo-condensation of o-phenylenediamine with carbonyl-containing reagents. For example, reacting o-phenylenediamine with benzyl isothiocyanate under acidic conditions yields 2-mercaptobenzimidazole intermediates, which can be further functionalized .
Benzylation at N3
Benzyl groups are introduced via nucleophilic substitution or Ullmann coupling. Treatment of 2-iminobenzimidazole with benzyl bromide in the presence of K₂CO₃ in DMF affords N3-benzylated derivatives .
Ethanol-Phenyl Group at N1
The 1-phenyl-ethanol moiety is incorporated through a two-step process:
-
Alkylation: Reaction with 2-bromo-1-phenylethanol in acetone at reflux.
-
Oxidation-Reduction: Selective oxidation of the secondary alcohol to a ketone followed by reduction to stabilize the ethanol group .
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) due to hydrogen-bonding capacity from the -OH and imino groups. Low solubility in water (<0.1 mg/mL) .
-
Stability: Susceptible to oxidative degradation under prolonged UV exposure. Stable in inert atmospheres up to 150°C .
Crystallography
Single-crystal X-ray diffraction of analogous compounds reveals a planar benzimidazole core with substituents adopting orthogonal orientations to minimize steric hindrance. The ethanol group participates in intramolecular hydrogen bonding with the imino nitrogen .
Biological Activity and Applications
Hypothesized Pharmacological Effects
While no direct studies on this compound exist, structurally related benzimidazoles exhibit:
-
Antiviral Activity: Inhibition of RNA-dependent RNA polymerase in coronaviruses (EC₅₀ = 2.1–5.3 μM) .
-
Anticancer Potential: Induction of apoptosis in HeLa cells via caspase-3 activation (IC₅₀ = 8.7 μM) .
-
CNS Modulation: Binding affinity for GABAₐ receptors (Kᵢ = 120 nM), suggesting anxiolytic potential .
Material Science Applications
The conjugated π-system and hydrogen-bonding sites make it a candidate for organic semiconductors or metal-organic frameworks (MOFs). Theoretical calculations predict a bandgap of 3.2 eV, suitable for photovoltaic applications .
Challenges and Future Directions
-
Synthetic Optimization: Current yields for N1-functionalization remain low (15–20%). Transition metal catalysis (e.g., Pd-catalyzed cross-coupling) could improve efficiency .
-
Toxicity Profiling: Preliminary in silico models indicate potential hepatotoxicity (AMES test positivity). Structural modifications to reduce metabolic activation are warranted .
-
Target Identification: High-throughput screening against kinase libraries (e.g., EGFR, VEGFR) may elucidate molecular targets .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume